5-Amino-2-hydroxy-3-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

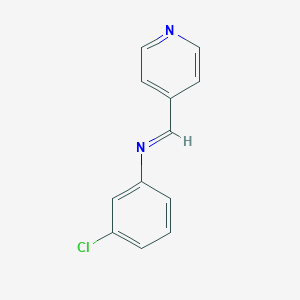

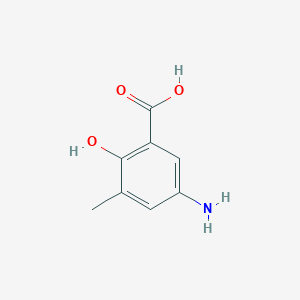

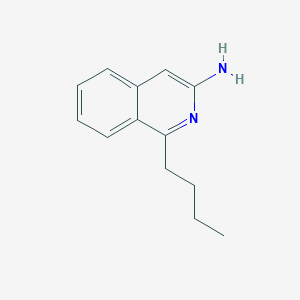

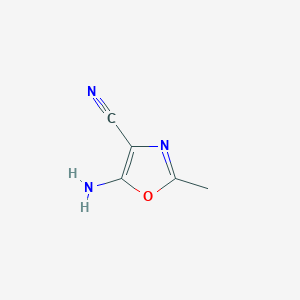

5-Amino-2-hydroxy-3-methylbenzoic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .Aplicaciones Científicas De Investigación

Gallic Acid: Pharmacological Activities and Molecular Mechanisms

Gallic acid, a natural metabolite related to hydroxybenzoic acid, is notable for its anti-inflammatory properties. It has been investigated for its pharmacological activities and molecular mechanisms in inflammatory diseases. Gallic acid demonstrates potential in treating various inflammation-related conditions due to its effects on MAPK and NF-κB signaling pathways, reducing the release of inflammatory cytokines and chemokines (Bai et al., 2020).

Methyl Paraben: Health Aspects

Methyl paraben, a methyl ester of p-hydroxybenzoic acid, has been used as a preservative in foods, drugs, and cosmetics for over 50 years. Studies have demonstrated its safety and tolerability, indicating no significant accumulation or adverse effects when absorbed through the skin or gastrointestinal tract (Soni et al., 2002).

Parabens in Aquatic Environments

Research on parabens, esters of para-hydroxybenzoic acid, highlights their occurrence, fate, and behavior in aquatic environments. While parabens are effectively removed from wastewater, they persist in low concentrations in effluents and surface waters, raising concerns about their environmental impact and the need for further studies on their toxicity (Haman et al., 2015).

Chlorogenic Acid: Pharmacological Review

Chlorogenic Acid (CGA), another phenolic acid, has been extensively reviewed for its therapeutic roles and pharmacological effects. CGA is recognized for its antioxidant, anti-inflammatory, and neuroprotective properties, among others. Its potential in regulating lipid and glucose metabolism suggests a role in treating metabolic disorders (Naveed et al., 2018).

Phenolic Acids in Vegetables

A comprehensive review of phenolic acids in vegetables underscores their health benefits and the impact of processing on their stability. Despite lesser quantities in some vegetables compared to fruits, the significant consumption of vegetables makes them an essential source of phenolic acids in the diet, contributing to various health benefits (Rashmi & Negi, 2020).

Mecanismo De Acción

Target of Action

It’s structurally similar to aminosalicylic acid , which targets Mycobacterium tuberculosis .

Mode of Action

Aminosalicylic acid, a similar compound, inhibits folic acid synthesis in mycobacterium tuberculosis . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

Aminosalicylic acid, a similar compound, affects the folic acid synthesis pathway .

Pharmacokinetics

Aminosalicylic acid, a similar compound, has a short serum half-life of one hour .

Result of Action

Aminosalicylic acid, a similar compound, is bacteriostatic against mycobacterium tuberculosis .

Propiedades

IUPAC Name |

5-amino-2-hydroxy-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZAJVNHGMYHFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360176 |

Source

|

| Record name | 5-amino-2-hydroxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6265-14-1 |

Source

|

| Record name | 5-Amino-3-methylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-2-hydroxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B183952.png)